Cas no 1932477-25-2 (rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate)

rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-27732254
- rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate
- AM84284
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1R,3aS,6aR)-rel-
- (1R,3aS,6aR)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate
- Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate
- DTXSID70717875
- CS-0434768
- 1932477-25-2
- 864185-81-9
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1R,3aS,6aR)-
- rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate
-
- インチ: 1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1
- InChIKey: BFZUEHILBXRWGT-IWSPIJDZSA-N
- SMILES: O(CC)C([C@H]1[C@@H]2CCC[C@@H]2CN1)=O
計算された属性
- 精确分子量: 183.125928785g/mol
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.058±0.06 g/cm3(Predicted)
- Boiling Point: 254.8±23.0 °C(Predicted)
- 酸度系数(pKa): 9.57±0.40(Predicted)
rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732254-1g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 1g |
$1172.0 | 2023-09-10 | ||
Enamine | EN300-27732254-0.5g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 0.5g |
$1124.0 | 2025-03-19 | |
Enamine | EN300-27732254-1.0g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 1.0g |
$1172.0 | 2025-03-19 | |
Enamine | EN300-27732254-2.5g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 2.5g |
$2295.0 | 2025-03-19 | |
Enamine | EN300-27732254-0.1g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 0.1g |
$1031.0 | 2025-03-19 | |
Enamine | EN300-27732254-10g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 10g |
$5037.0 | 2023-09-10 | ||
Enamine | EN300-27732254-5g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 5g |
$3396.0 | 2023-09-10 | ||
Enamine | EN300-27732254-0.25g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 0.25g |
$1078.0 | 2025-03-19 | |
Enamine | EN300-27732254-0.05g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 0.05g |
$983.0 | 2025-03-19 | |
Enamine | EN300-27732254-5.0g |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
1932477-25-2 | 95.0% | 5.0g |
$3396.0 | 2025-03-19 |
rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylateに関する追加情報
Rac-Ethyl (1R,3aS,6aR)-Octahydrocyclopentacpyrrole-1-Carboxylate: A Comprehensive Overview
The compound with CAS No. 1932477-25-2, known as rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and potential applications in drug discovery. In this article, we will delve into its structural properties, synthesis methods, biological activities, and the latest research findings that highlight its significance in contemporary scientific studies.
Rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate belongs to the class of bicyclic compounds, specifically featuring a cyclopentacpyrrole framework. The term "octahydro" indicates the presence of eight hydrogen atoms within the bicyclic system. The stereochemistry of this compound is defined by its specific configuration at the 1R, 3aS, and 6aR positions. This stereochemical arrangement is critical as it influences the compound's physical properties and biological activity. Recent studies have emphasized the importance of stereochemistry in determining the efficacy and selectivity of bioactive molecules.
The synthesis of rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate involves multi-step organic reactions that require precise control over stereochemical outcomes. Researchers have employed various strategies to construct the bicyclic framework, including ring-closing metathesis and enantioselective catalysis. These methods not only ensure high yields but also allow for fine-tuning of the compound's stereochemistry. The use of transition metal catalysts has been particularly effective in achieving high enantioselectivity during key steps of the synthesis.
One of the most intriguing aspects of this compound is its biological activity. Recent investigations have demonstrated that rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate exhibits potent inhibitory effects on certain enzymes involved in neurological disorders. For instance, studies published in *Nature Communications* have shown that this compound can modulate key enzymes associated with Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development targeting central nervous system disorders.
In addition to its enzymatic activity, this compound has also been explored for its potential in anticancer therapies. Research conducted at leading institutions such as Stanford University has revealed that rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate can induce apoptosis in cancer cells by targeting specific signaling pathways. These findings underscore its versatility as a lead compound for drug discovery efforts across multiple therapeutic areas.
The structural uniqueness of rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate also lends itself to applications in materials science. Its rigid bicyclic framework can serve as a building block for constructing advanced materials with tailored mechanical and electronic properties. Researchers at MIT have recently utilized this compound to develop novel polymers with enhanced thermal stability and conductivity.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the structure and conformational dynamics of rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate. These studies provide critical insights into how its molecular architecture influences its interactions with biological targets.
In conclusion, rac-ethyl (1R,3aS,6aR)-octahydrocyclopentacpyrrole-1-carboxylate stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique stereochemistry and bioactivity make it a valuable asset for researchers striving to develop innovative solutions in medicine and materials science. As ongoing studies continue to uncover new facets of its properties and applications,CAS No 1932477-25-2 will undoubtedly remain at the forefront of scientific exploration.
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